molecular formula C12H20ClNO2 B1414263 4-Isobutoxy-2-methoxybenzylamine hydrochloride CAS No. 2203940-72-9

4-Isobutoxy-2-methoxybenzylamine hydrochloride

Cat. No. B1414263
CAS RN: 2203940-72-9
M. Wt: 245.74 g/mol
InChI Key: AJBKKOMUOSXKKC-UHFFFAOYSA-N
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Description

4-Isobutoxy-2-methoxybenzylamine hydrochloride, also known as IBAH, is a synthetic compound derived from the amine group of compounds. It is a white, crystalline solid that is soluble in water. IBAH is used in various scientific research applications, such as in biochemical and physiological experiments, as well as in the synthesis of other compounds.

Scientific Research Applications

Protecting Groups in Synthesis

The application of 4-Isobutoxy-2-methoxybenzylamine hydrochloride in synthetic chemistry often involves its role as a protecting group or part of a precursor for the synthesis of complex molecules. For instance, the selectivity in the deprotection of benzyl-type protecting groups, including methoxybenzyl derivatives, highlights the nuanced control required in multi-step organic synthesis. Such protecting groups are essential for the temporary modification of reactive sites in a molecule to prevent unwanted reactions during synthesis steps (Horita et al., 1986). Furthermore, the development of methods for the mild protection of hydroxy functions using methoxybenzyl derivatives emphasizes the importance of gentle conditions in the preservation of sensitive molecular frameworks (Nakajima et al., 1989).

Antimicrobial Activity

Research into novel imidazole derivatives containing methoxybenzyl groups has demonstrated potential antimicrobial activity. This suggests that modifications with 4-Isobutoxy-2-methoxybenzylamine hydrochloride could be relevant in the design of new antimicrobial agents. The preparation of specific derivatives and their subsequent evaluation against microbial targets is an example of how chemical synthesis and biomedical research intersect (Maheta et al., 2012).

Pharmacological Research

The compound's derivatives have been implicated in studies examining receptor interactions, particularly in the context of psychoactive substances. For example, research into N-2-methoxybenzyl-phenethylamines (NBOMe drugs) explores the receptor binding profiles of these substances, comparing them with classical psychedelics and providing insights into their potent serotonergic effects. This research is critical for understanding the pharmacology of new psychoactive substances and their potential risks or therapeutic applications (Rickli et al., 2015).

Safety and Hazards

The safety data sheet for 4-Methoxybenzylamine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage. Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing locked up .

properties

IUPAC Name

[2-methoxy-4-(2-methylpropoxy)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c1-9(2)8-15-11-5-4-10(7-13)12(6-11)14-3;/h4-6,9H,7-8,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBKKOMUOSXKKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=C(C=C1)CN)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isobutoxy-2-methoxybenzylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.